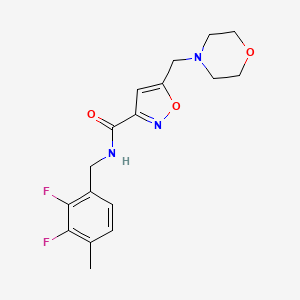
N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide, commonly known as Difluoromethylornithine (DFMO), is a potent inhibitor of the enzyme ornithine decarboxylase (ODC). ODC is responsible for the conversion of ornithine to putrescine, which is a key step in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to various diseases, including cancer. DFMO has been extensively studied for its potential use in cancer therapy.
Mecanismo De Acción
N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide exerts its anticancer effects by inhibiting the enzyme ODC, which is essential for the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to various diseases, including cancer. By inhibiting ODC, N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide reduces the levels of polyamines, which in turn inhibits cell growth and proliferation.
Biochemical and Physiological Effects
N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer effects, N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been shown to have anti-inflammatory and neuroprotective effects. N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has also been shown to be effective in the treatment of parasitic diseases such as African sleeping sickness and Chagas disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide for lab experiments is its specificity for the enzyme ODC. N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide does not affect other enzymes involved in polyamine biosynthesis, which makes it a useful tool for studying the role of polyamines in various biological processes. However, one limitation of N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide is its short half-life, which requires frequent dosing in animal studies.
Direcciones Futuras
N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has shown promise as a potential cancer therapy, and several clinical trials are currently underway to evaluate its efficacy in various types of cancer. In addition to its use in cancer therapy, N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has potential applications in the treatment of other diseases such as parasitic diseases and inflammatory disorders. Future research should focus on optimizing the dosing and delivery of N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide to maximize its therapeutic potential.
Métodos De Síntesis
N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide can be synthesized by reacting 2,3-difluoro-4-methylbenzylamine with 5-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide can inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. N-(2,3-difluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has also been shown to enhance the efficacy of chemotherapy and radiotherapy in animal models of cancer.
Propiedades
IUPAC Name |
N-[(2,3-difluoro-4-methylphenyl)methyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O3/c1-11-2-3-12(16(19)15(11)18)9-20-17(23)14-8-13(25-21-14)10-22-4-6-24-7-5-22/h2-3,8H,4-7,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKUBHBFFZZNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CNC(=O)C2=NOC(=C2)CN3CCOCC3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine](/img/structure/B5029974.png)
![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B5029978.png)
![3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5029984.png)
![N-(3-methoxyphenyl)-3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanamide](/img/structure/B5029996.png)
![4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine](/img/structure/B5030002.png)
![4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5030007.png)
![2-[(2-fluorobenzoyl)amino]-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5030008.png)

![1-[3-(4-iodophenoxy)propyl]piperidine](/img/structure/B5030043.png)
![1-allyl-5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5030047.png)
![1-[4-(2,6-dimethoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B5030050.png)
![N,N'-[(diphenylmethylene)di-4,1-phenylene]di(1-naphthamide)](/img/structure/B5030062.png)
